molecular formula C15H17FN2O2 B12883333 N-Butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57068-56-1

N-Butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12883333
CAS No.: 57068-56-1
M. Wt: 276.31 g/mol
InChI Key: SSANQODGNDQNPI-UHFFFAOYSA-N
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Description

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core, a butyl group, a fluoro substituent, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with N-butylamine and 4-methyloxazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The fluoro and oxazole groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzamide: Lacks the fluoro and oxazole groups, resulting in different chemical properties and applications.

    4-Fluoro-N-(4-methyloxazol-2-yl)benzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.

    N-Butyl-4-fluorobenzamide: Lacks the oxazole ring, leading to different biological activities.

Uniqueness

N-Butyl-4-fluoro-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of both the fluoro and oxazole groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity, binding affinity, and potential therapeutic applications.

Properties

CAS No.

57068-56-1

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

N-butyl-4-fluoro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C15H17FN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-5-7-13(16)8-6-12/h5-8,10H,3-4,9H2,1-2H3

InChI Key

SSANQODGNDQNPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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